molecular formula C13H8F2O2 B6377885 6-(3,4-Difluorophenyl)-2-formylphenol, 95% CAS No. 1261950-17-7

6-(3,4-Difluorophenyl)-2-formylphenol, 95%

Cat. No. B6377885
CAS RN: 1261950-17-7
M. Wt: 234.20 g/mol
InChI Key: VLMVEJBYDQFJJT-UHFFFAOYSA-N
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Description

6-(3,4-Difluorophenyl)-2-formylphenol, 95% (6-(3,4-DFPF), 95%) is an organic compound with a molecular formula of C7H5F2O2. It is a white crystalline solid that is soluble in organic solvents, such as ethanol, methanol, and dimethyl sulfoxide. 6-(3,4-DFPF), 95% has a wide range of applications in the fields of organic synthesis and medicinal chemistry due to its unique properties.

Scientific Research Applications

6-(3,4-DFPF), 95% has a variety of applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds, such as heterocyclic compounds and pharmaceuticals. In addition, it has been used as a reagent in organic synthesis and as a catalyst in various reactions. Furthermore, 6-(3,4-DFPF), 95% has been used in the synthesis of various fluorescent dyes, which are used in biological imaging and fluorescence microscopy.

Mechanism of Action

6-(3,4-DFPF), 95% is an organic compound with a molecular formula of C7H5F2O2. Its mechanism of action is not well understood. However, it is believed that the compound can act as an electron acceptor in certain reactions, as it has a high electron affinity. Additionally, 6-(3,4-DFPF), 95% can act as an acid in certain reactions due to its high acidity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3,4-DFPF), 95% are not well understood. However, it has been suggested that the compound may have potential applications in the treatment of certain diseases, such as cancer and Alzheimer’s disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the prevention and treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(3,4-DFPF), 95% in laboratory experiments is its high purity and low cost. Additionally, it is relatively easy to synthesize and is stable under a wide range of conditions. However, there are some limitations to using 6-(3,4-DFPF), 95% in laboratory experiments. For example, it is not very soluble in water, and its solubility in organic solvents is limited. Additionally, it is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for 6-(3,4-DFPF), 95%. For example, further research could be conducted to explore its potential applications in the treatment of various diseases, such as cancer and Alzheimer’s disease. Additionally, further research could be conducted to explore its potential applications in the synthesis of various organic compounds and fluorescent dyes. Additionally, further research could be conducted to explore its potential applications in the field of organic catalysis. Finally, further research could be conducted to explore its potential applications in the field of biochemistry and physiology.

Synthesis Methods

The synthesis of 6-(3,4-DFPF), 95% is achieved through a two-step process. The first step involves the reaction of 3,4-difluorobenzaldehyde with sodium hydroxide to form the intermediate, 3,4-difluorobenzyl alcohol. The second step involves the reaction of this intermediate with formic acid to form 6-(3,4-DFPF), 95%. The reaction is conducted in a solvent, such as ethanol or methanol, and catalyzed by a strong base, such as sodium hydroxide or potassium hydroxide.

properties

IUPAC Name

3-(3,4-difluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-5-4-8(6-12(11)15)10-3-1-2-9(7-16)13(10)17/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMVEJBYDQFJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685123
Record name 3',4'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261950-17-7
Record name [1,1′-Biphenyl]-3-carboxaldehyde, 3′,4′-difluoro-2-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261950-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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